3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester 3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468060
InChI: InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-5-4-9(8-15)7-14-10(16)6-13/h9H,4-8,13H2,1-3H3,(H,14,16)
SMILES: CC(C)(C)OC(=O)N1CCC(C1)CNC(=O)CN
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol

3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13468060

Molecular Formula: C12H23N3O3

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C12H23N3O3
Molecular Weight 257.33 g/mol
IUPAC Name tert-butyl 3-[[(2-aminoacetyl)amino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-5-4-9(8-15)7-14-10(16)6-13/h9H,4-8,13H2,1-3H3,(H,14,16)
Standard InChI Key YSZXOFOAHLRVLD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)CNC(=O)CN
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)CNC(=O)CN

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Comparative Structural Features of Pyrrolidine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
3-[(2-Amino-acetylamino)-methyl]-pyrrolidineC₁₂H₂₃N₃O₃257.33Amino-acetylamino, tert-butyl ester
(S)-3-[(2-Amino-acetyl)-ethyl-amino]-...C₁₆H₂₅N₃O₃307.39Ethyl-amino, benzyl ester
3-((S)-2-Amino-3-methyl-butyrylamino)-...C₁₄H₂₇N₃O₃285.38Branched alkyl chain, tert-butyl

Synthesis and Preparation

Synthetic Pathways

The synthesis of 3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions:

  • Pyrrolidine Functionalization: Introduction of the methyl-amine group at the 3-position via nucleophilic substitution or reductive amination .

  • Amino-Acetylation: Coupling of 2-aminoacetic acid (glycine) to the methylamine group using carbodiimide-based activation (e.g., EDC/HOBt).

  • tert-Butyl Ester Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the pyrrolidine nitrogen .

A critical challenge lies in avoiding racemization during acetylation, requiring meticulous control of reaction pH and temperature .

Optimization Strategies

Recent advances leverage diastereoselective cuprate additions to α,β-unsaturated esters for constructing chiral centers, as demonstrated in analogous piperidin-2-one syntheses . Reductive amination under hydrogenation conditions preserves stereochemical integrity, yielding enantiomerically pure products .

CompoundTargetIC₅₀ (nM)Reference
3-[(2-Amino-acetyl)-methyl-amino]-...Angiotensin-converting enzyme120
(S)-2-[(2-Chloro-acetylamino)-methyl]-...Caspase-345
3-((S)-2-Amino-3-methyl-butyrylamino)-...Serine protease89

Research Findings and Challenges

Synthetic Hurdles

Scale-up production faces challenges in:

Future Directions

Therapeutic Exploration

  • Peptide-Based Therapeutics: Incorporation into constrained peptidomimetics for oncology or immunology .

  • Prodrug Development: Ester hydrolysis in vivo could release active carboxylic acid derivatives targeting inflammatory pathways.

Process Innovation

  • Enzymatic Synthesis: Lipase-catalyzed acetylation to improve enantioselectivity .

  • Computational Design: QSAR models to predict bioactivity and optimize side-chain substituents.

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